7-Methyl-5H-furo[3,2-C]pyridin-4-one
Overview
Description
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles, which undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C . This reaction yields substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which are derivatives of the target compound.
Industrial Production Methods
Industrial production methods for Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- involves its interaction with molecular targets and pathways within biological systems. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) upon light activation, leading to the ablation of bacterial cells . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones: These compounds share a similar fused ring system and are synthesized using similar methods.
Furo[2,3-c]pyridine-based compounds: These compounds have a different ring fusion pattern but exhibit similar chemical properties and applications.
Uniqueness
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- is unique due to its specific ring fusion and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and the types of derivatives that can be synthesized from it.
Properties
IUPAC Name |
7-methyl-5H-furo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-4-9-8(10)6-2-3-11-7(5)6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZCPBXHDVECOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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